molecular formula C8H9ClO3 B14276699 3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol CAS No. 140939-21-5

3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol

Cat. No.: B14276699
CAS No.: 140939-21-5
M. Wt: 188.61 g/mol
InChI Key: NEQOEOXTTJQWNE-UHFFFAOYSA-N
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Description

3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol is an organic compound that belongs to the class of aromatic compounds known as dihydroxybenzenes. This compound features a benzene ring substituted with a chlorine atom, a hydroxyethyl group, and two hydroxyl groups. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the chlorination of 4-(1-hydroxyethyl)benzene-1,2-diol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxyethyl derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorine atom and hydroxyethyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Lacks the chlorine and hydroxyethyl groups.

    Hydroquinone (1,4-dihydroxybenzene): Differs in the position of hydroxyl groups.

    Resorcinol (1,3-dihydroxybenzene): Has hydroxyl groups in the meta position.

Uniqueness

3-Chloro-4-(1-hydroxyethyl)benzene-1,2-diol is unique due to the presence of both a chlorine atom and a hydroxyethyl group on the benzene ring. These substituents impart distinct chemical properties and reactivity compared to other dihydroxybenzenes.

Properties

CAS No.

140939-21-5

Molecular Formula

C8H9ClO3

Molecular Weight

188.61 g/mol

IUPAC Name

3-chloro-4-(1-hydroxyethyl)benzene-1,2-diol

InChI

InChI=1S/C8H9ClO3/c1-4(10)5-2-3-6(11)8(12)7(5)9/h2-4,10-12H,1H3

InChI Key

NEQOEOXTTJQWNE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)O)O)Cl)O

Origin of Product

United States

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